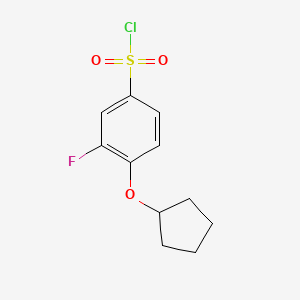

4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride is a chemical entity that can be inferred to possess a benzene ring substituted with a sulfonyl chloride group, a fluorine atom, and a cyclopentyloxy group. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

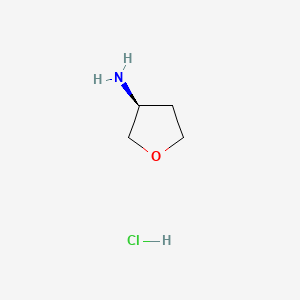

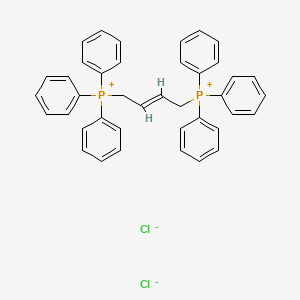

The synthesis of related sulfonyl compounds involves multiple steps, including resolution of enantiomers, chromatographic separation, and chemical transformations such as hydrolysis and oxidation. For instance, the nonsteroidal antiandrogen mentioned in paper undergoes resolution through the separation of diastereomeric esters, followed by hydrolysis and oxidation to yield the active enantiomer. This suggests that similar synthetic strategies could be applied to the synthesis of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride, with careful consideration of the stereochemistry if chiral centers are present.

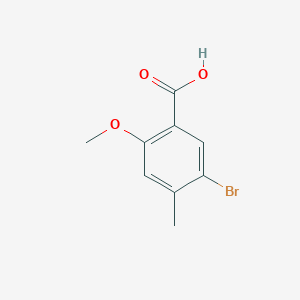

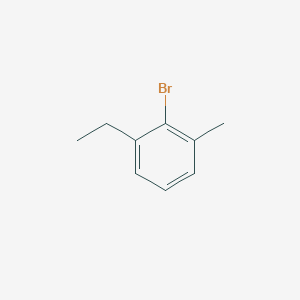

Molecular Structure Analysis

The molecular structure of aromatic sulfonyl compounds is crucial in determining their interactions and properties. Paper discusses the X-ray structure analysis of heteroaryl sulfonyl compounds, highlighting the importance of the halide substituents on the sulfonyl group. The analysis of such compounds through crystallography and Hirshfeld surface analysis provides a detailed picture of the molecular interactions, which can be extrapolated to understand the potential molecular structure of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride.

Chemical Reactions Analysis

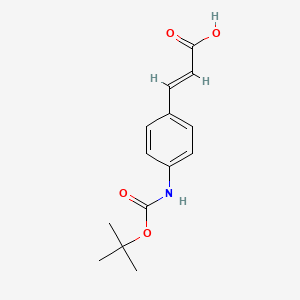

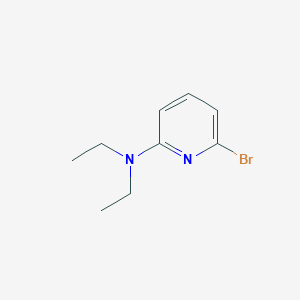

The reactivity of sulfonyl compounds is influenced by the substituents on the aromatic ring. For example, the introduction of a fluorine atom in the compounds studied in paper was found to preserve COX-2 potency and increase selectivity. This indicates that the fluorine atom in 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride could similarly affect its reactivity and selectivity in biological or chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl compounds are closely related to their molecular structure. The presence of different halides, as discussed in paper , can significantly alter the interactions in the solid state, which in turn affects the compound's properties. The analysis of the sulfonyl oxygens' interactions provides insights into the potential properties of 4-(Cyclopentyloxy)-3-fluorobenzene-1-sulfonyl chloride, such as solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Structural Analysis

- The compound has been used in the synthesis of various sulfonated derivatives and other chemicals, illustrating its potential as a versatile intermediate in organic synthesis. For instance, its derivatives have been used to study their molecular structures, vibrational spectroscopic properties, and non-linear optical (NLO) activities, indicating its importance in materials science and spectroscopy (Courtin, 1982), (Nagarajan & Krishnakumar, 2018).

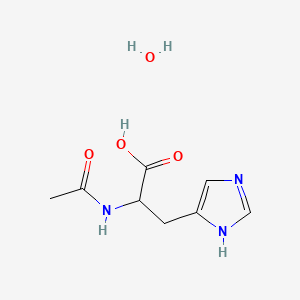

Biological and Medicinal Chemistry

- In biological and medicinal chemistry, the compound and its derivatives have been used in the synthesis of molecules with potential antibacterial and antifungal properties. This indicates its potential as a building block in the development of new therapeutic agents (Janakiramudu et al., 2017), (Pei Li et al., 2020).

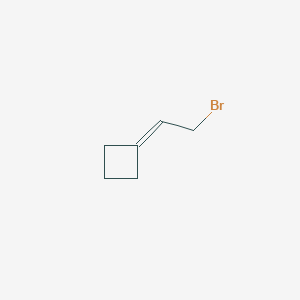

Material Science and Polymer Chemistry

- The compound has applications in material science, particularly in the activation of hydroxyl groups of polymeric carriers. This is crucial for covalent attachment of biologicals to solid supports, indicating its utility in bioconjugation and material functionalization processes (Chang et al., 1992). Additionally, its derivatives have been used in the synthesis of novel soluble fluorinated polyamides, demonstrating its role in the development of advanced materials with specific properties like low dielectric constants and high thermal stability (Xiao-Ling Liu et al., 2013).

properties

IUPAC Name |

4-cyclopentyloxy-3-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClFO3S/c12-17(14,15)9-5-6-11(10(13)7-9)16-8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISBLEQVPUPJPGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=C(C=C2)S(=O)(=O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClFO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.